methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside
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Overview
Description
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (41): is a complex chemical compound that belongs to the class of polyoxyethylene ethers. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves the reaction of polyoxyethylene with methyl D-glucopyranoside. The reaction is typically carried out under controlled conditions, including a temperature range of 150-175°C, with a solvent concentration of 15%, and a catalyst such as sodium hydroxide (NaOH) at a dosage of 1% based on the mass of raw materials. The reaction is conducted under a pressure of 0.2-0.3 MPa with continuous stirring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and catalyst concentration is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent due to its ability to reduce surface tension and stabilize emulsions .
Biology: In biological research, it is used in the formulation of various biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: In the medical field, it is utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds .
Industry: Industrially, it is employed in the production of cosmetics, detergents, and personal care products due to its excellent emulsifying and stabilizing properties .
Mechanism of Action
The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In drug delivery, it enhances the solubility of hydrophobic drugs by forming micelles, which encapsulate the drug molecules and facilitate their transport across biological membranes .
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the glucopyranoside moiety.
Polyoxyethylene sorbitan esters (Tween): Used as emulsifiers but have different hydrophilic-lipophilic balance (HLB) values.
Polysorbates: Another class of surfactants with varying HLB values and applications.
Uniqueness: The uniqueness of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) lies in its specific combination of polyoxyethylene and methyl D-glucopyranoside, which imparts unique solubilizing and emulsifying properties, making it highly effective in various applications .
Properties
CAS No. |
52673-60-6 |
---|---|
Molecular Formula |
C19H38O10 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol |
InChI |
InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3 |
InChI Key |
GKFRSRGHGLRUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO |
Related CAS |
52673-60-6 |
Origin of Product |
United States |
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